5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Anticancer A549 Thiophene sulfonamide

5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-29-5) is a synthetic small molecule belonging to the thiophene-2-sulfonamide class, characterized by a 5-methylthiophene core linked via a sulfonamide bridge to a phenyl ring bearing a 4-methyl substituent and a 2-oxopiperidin-1-yl moiety at the 3-position. The compound is structurally related to a series of Factor Xa (FXa) inhibitors and anticancer agents, with the 2-oxopiperidine group serving as a key pharmacophoric element for target engagement.

Molecular Formula C17H20N2O3S2
Molecular Weight 364.48
CAS No. 941983-29-5
Cat. No. B2961866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941983-29-5
Molecular FormulaC17H20N2O3S2
Molecular Weight364.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCCC3=O
InChIInChI=1S/C17H20N2O3S2/c1-12-6-8-14(11-15(12)19-10-4-3-5-16(19)20)18-24(21,22)17-9-7-13(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3
InChIKeySRSAAKOLMFTKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: A Specialized Thiophene-Sulfonamide Probe for Factor Xa and Oncology Research


5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-29-5) is a synthetic small molecule belonging to the thiophene-2-sulfonamide class, characterized by a 5-methylthiophene core linked via a sulfonamide bridge to a phenyl ring bearing a 4-methyl substituent and a 2-oxopiperidin-1-yl moiety at the 3-position. The compound is structurally related to a series of Factor Xa (FXa) inhibitors and anticancer agents, with the 2-oxopiperidine group serving as a key pharmacophoric element for target engagement [1]. This compound is primarily utilized as a research tool in biochemical and cellular assays to probe FXa-mediated coagulation pathways and to evaluate antiproliferative activity in cancer models .

Why Generic Substitution Fails for 5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: The Critical Role of the 5-Methyl Group and Oxopiperidine Regiochemistry


Thiophene-2-sulfonamide derivatives cannot be considered functionally interchangeable due to the profound impact of subtle structural variations on target binding and selectivity. The 5-methyl substituent on the thiophene ring directly influences the electron density of the sulfonamide linkage and the compound's fit within the S1 pocket of Factor Xa, as established in structure-activity relationship (SAR) studies of related non-amidine FXa inhibitors [1]. Furthermore, the specific 3-(2-oxopiperidin-1-yl) substitution pattern on the phenyl ring dictates the spatial orientation of the hydrogen bond acceptor, a critical determinant for potency that differentiates this compound from its 4-oxopiperidine regioisomers and N-unsubstituted piperidine analogs [2]. Replacing the 5-methyl group with a 5-chloro or 5-ethyl substituent, or altering the oxopiperidine position, is known to yield distinct biological profiles, making precise chemical identity essential for reproducible research outcomes.

Quantitative Differentiation Guide for 5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


Differential Antiproliferative Activity: 5-Methyl vs. 5-Chloro and 5-Ethyl Thiophene Analogs in A549 Lung Cancer Cells

In comparative in vitro cytotoxicity screening, 5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide demonstrated an IC50 of 15.2 µM against the A549 human non-small cell lung cancer cell line. This activity profile is distinct from its 5-chloro and 5-ethyl analogs, which, based on class-level SAR trends for thiophene sulfonamides, are anticipated to exhibit altered potency due to differences in lipophilicity and steric bulk imparted by the halogen or larger alkyl substituents . The 5-methyl group provides a balanced combination of electron-donating character and moderate lipophilicity (clogP ~3.12), which may underlie its specific antiproliferative window [1].

Anticancer A549 Thiophene sulfonamide Antiproliferative

Structural Determinant of Factor Xa Inhibition: The 2-Oxopiperidine Pharmacophore in Thiophene-2-Sulfonamide Series

The 2-oxopiperidin-1-yl moiety is a well-characterized pharmacophore for Factor Xa inhibition within the thiophene-2-sulfonamide class. Patent disclosures (e.g., US20080221063A1) describe heterocyclic sulfonamide derivatives bearing oxopiperidine groups as potent, direct FXa inhibitors with antithrombotic properties [1]. The specific 5-methyl substitution on the thiophene ring modulates the S1 pocket binding interaction, differentiating this compound from unsubstituted thiophene analogs that exhibit reduced potency. While quantitative Ki or IC50 data for this exact compound against purified human FXa is not publicly available, the structural homology to known FXa inhibitors with sub-micromolar potency supports its utility as a mechanistic probe in coagulation research [2].

Factor Xa Anticoagulant Thrombosis Structure-Activity Relationship

Regiochemical Differentiation: 3-(2-Oxopiperidin-1-yl) vs. 4-(2-Oxopiperidin-1-yl) Substitution Patterns

The compound features a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl substitution pattern, which is regioisomerically distinct from the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl analog (CAS 941980-26-3) . This positional difference is not trivial: the spatial proximity between the methyl group and the oxopiperidine ring influences the torsional angle of the N-aryl bond and consequently the presentation of the sulfonamide hydrogen bond donor/acceptor to the target protein. Conformational analysis of arylsulfonamide FXa inhibitors has demonstrated that such regiochemical variations can alter inhibitor potency by an order of magnitude due to changes in the preferred binding conformation [1]. The 4-methyl-3-oxopiperidine arrangement in the target compound creates a unique steric and electronic environment that is distinct from its regioisomer, offering a specific molecular geometry for probing structure-activity relationships.

Regiochemistry Binding affinity Drug design Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile Relative to Halo-Substituted Analogs

The target compound (clogP = 3.12, TPSA = 57.69 Ų, MW = 364.49) occupies a favorable drug-like physicochemical space that differentiates it from the 5-chloro analog (MW ~384.9, predicted higher clogP due to halogen substitution) [1]. The 5-methyl group provides moderate lipophilicity without the potential metabolic liabilities associated with aryl chlorides (e.g., glutathione conjugation, CYP450-mediated oxidation to reactive intermediates). Additionally, the compound satisfies Lipinski's Rule of Five criteria (HBD = 1, HBA = 5, MW < 500, clogP < 5), supporting its suitability as a lead-like scaffold for further optimization [2]. This balanced profile contrasts with the higher lipophilicity and increased molecular weight of 5-ethyl and 5-chloro congeners, which may exhibit altered solubility, permeability, and metabolic stability characteristics.

Lipophilicity Drug-likeness Physicochemical properties ADME

Optimal Research Application Scenarios for 5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


Factor Xa Mechanism-of-Action Studies and Anticoagulant Drug Discovery

This compound serves as a structural probe for investigating Factor Xa inhibition mechanisms. Its 2-oxopiperidine pharmacophore and 5-methylthiophene-2-sulfonamide scaffold mirror key elements of clinically validated FXa inhibitors, making it suitable for enzyme inhibition assays, X-ray co-crystallography trials, and molecular docking studies aimed at elucidating binding interactions in the FXa active site [1]. Researchers can employ this compound as a tool to benchmark novel FXa inhibitor chemotypes or to explore selectivity profiles against related serine proteases in the coagulation cascade.

Anticancer Lead Identification in Lung Adenocarcinoma Models

Based on its demonstrated antiproliferative activity against A549 lung cancer cells (IC50 = 15.2 µM), the compound is well-suited for inclusion in medium-throughput cytotoxicity screening panels targeting non-small cell lung cancer . Its structural features—specifically the sulfonamide linkage and oxopiperidine ring—are amenable to further derivatization, enabling structure-activity relationship expansion. Medicinal chemistry teams can use this compound as a starting point for synthesizing focused libraries to improve potency and selectivity against lung cancer cell lines.

Regiochemical Selectivity Profiling in Sulfonamide-Protein Interactions

The unique 4-methyl-3-(2-oxopiperidin-1-yl) substitution pattern makes this compound a valuable comparator for studying how regiochemical variations in arylsulfonamides affect target protein binding [1]. By comparing this compound with its 3-methyl-4-(2-oxopiperidin-1-yl) regioisomer (CAS 941980-26-3) in parallel biochemical or biophysical assays, researchers can generate quantitative data on the impact of substituent positioning on binding affinity, residence time, and selectivity—information critical for rational structure-based drug design.

Physicochemical Property Benchmarking in Thiophene-Containing Compound Libraries

With its computed clogP of 3.12 and TPSA of 57.69 Ų, this compound exemplifies a balanced drug-like profile within the thiophene-sulfonamide chemical space . It can serve as a reference standard for assessing the impact of 5-position substituent modifications (methyl vs. ethyl vs. chloro vs. unsubstituted) on key ADME parameters including aqueous solubility, microsomal stability, and Caco-2 permeability. Such comparative data aids library design efforts by identifying substituents that maintain favorable pharmacokinetic properties while modulating target potency.

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